1-(Phenylsulfonyl)piperazine hydrochloride
CAS No.: 412293-98-2
Cat. No.: VC1989704
Molecular Formula: C10H15ClN2O2S
Molecular Weight: 262.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 412293-98-2 |
|---|---|
| Molecular Formula | C10H15ClN2O2S |
| Molecular Weight | 262.76 g/mol |
| IUPAC Name | 1-(benzenesulfonyl)piperazine;hydrochloride |
| Standard InChI | InChI=1S/C10H14N2O2S.ClH/c13-15(14,10-4-2-1-3-5-10)12-8-6-11-7-9-12;/h1-5,11H,6-9H2;1H |
| Standard InChI Key | DBKAXFRZGQJNHQ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2.Cl |
| Canonical SMILES | C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2.Cl |
Introduction
Chemical Identity and Properties
1-(Phenylsulfonyl)piperazine hydrochloride (CAS: 412293-98-2) consists of a piperazine ring with a phenylsulfonyl group attached to one nitrogen atom, and exists as a hydrochloride salt. This structural configuration confers specific physicochemical properties that make it valuable in various chemical applications.
Basic Identification Parameters
Table 1. Chemical Identity of 1-(Phenylsulfonyl)piperazine hydrochloride
| Parameter | Value |
|---|---|
| IUPAC Name | 1-(benzenesulfonyl)piperazine hydrochloride |
| CAS Number | 412293-98-2 |
| Molecular Formula | C10H15ClN2O2S |
| Molecular Weight | 262.76 g/mol |
| InChI | InChI=1S/C10H14N2O2S.ClH/c13-15(14,10-4-2-1-3-5-10)12-8-6-11-7-9-12;/h1-5,11H,6-9H2;1H |
| InChI Key | DBKAXFRZGQJNHQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2.Cl |
| European Community Number | 845-657-1 |
Physical and Chemical Properties
The compound exists as a crystalline solid under standard conditions. While specific solubility data for 1-(Phenylsulfonyl)piperazine hydrochloride itself is limited, related compounds in this class typically exhibit moderate solubility in polar organic solvents including methanol, ethanol, and dimethyl sulfoxide. The salt form generally enhances aqueous solubility compared to the free base .
The molecule's stability is pH-dependent, with optimal stability observed in the pH range of 6-8. The compound degrades more rapidly under strongly alkaline conditions (pH > 10) due to potential hydrolysis of the sulfonamide bond.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 1-(Phenylsulfonyl)piperazine hydrochloride, with optimization strategies focusing on improving yield and purity.
Standard Synthetic Route
The most common synthetic approach involves the nucleophilic reaction between piperazine and benzenesulfonyl chloride in the presence of a suitable base, followed by salt formation with hydrogen chloride:
Table 2. General Synthetic Procedure
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Piperazine + Benzenesulfonyl chloride → 1-(Phenylsulfonyl)piperazine | Base (triethylamine), DCM, 0°C to rt |
| 2 | 1-(Phenylsulfonyl)piperazine + HCl → 1-(Phenylsulfonyl)piperazine hydrochloride | Acidification |
The synthesis typically involves adding triethylamine slowly to a solution of piperazine in dichloromethane at 0°C, followed by the addition of benzenesulfonyl chloride. The reaction is usually conducted with a molar ratio of 1:1.2 (piperazine to sulfonyl chloride).
Optimized Synthesis
Research has established several key parameters for optimizing the synthesis:
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Temperature control (40-60°C) has been shown to maximize yields while minimizing side reactions .
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Reaction time optimization (typically 30 minutes to 2 hours) is crucial for complete conversion while avoiding degradation .
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Purification is effectively achieved through recrystallization in ethanol or column chromatography using silica gel with dichloromethane/methanol gradient .
One optimized procedure described in the literature involves:
"Substituted phenyl sulfonyl piperazines was synthesized by adding triethylamine (31.5 mmol) slowly to a solution of piperazine in CH2Cl2 at 0°C, and then commercially available benzenesulfonyl chloride (11.4 mmol) was added and stirred for 30 min."
Chemical Reactivity
The reactivity of 1-(Phenylsulfonyl)piperazine hydrochloride is predominantly determined by the nucleophilic secondary amine of the piperazine ring and the electron-withdrawing properties of the sulfonyl group.
Key Reaction Pathways
The compound participates in several important reaction types:
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Nucleophilic Substitution: The free secondary nitrogen atom of the piperazine ring can act as a nucleophile, allowing for further derivatization with various electrophiles.
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Complex Formation: The molecule can form complexes with metal ions through coordination with the nitrogen atoms and sulfonyl oxygens.
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N-Alkylation: Reactions with alkyl halides can produce tertiary amine derivatives with modified pharmacological properties.
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Reactions with Aryl Halides: The compound undergoes reactions with aryl halides to yield substituted piperazine derivatives with potentially enhanced biological activities.
Derivatization Strategies
Researchers have exploited these reactive properties to create various derivatives with enhanced biological activities:
"The synthesis of these compounds is summarized in Scheme 1, starting from 2-chloro-N-ethyl-6-methylpyrimidin-4-amine (2a), which was synthesized following the procedures reported by Martyn et al. The reaction with tert-butyl piperazine-1-carboxylate, obtained according to the protocol from Moussa et al., under microwave conditions gave a high yield of 85% of the desired Boc-protected piperazine–pyrimidine intermediate."
This approach has been utilized to develop various bioactive derivatives by attaching different functional groups to the free nitrogen of the piperazine ring.
Biological Activities and Applications
1-(Phenylsulfonyl)piperazine hydrochloride and its derivatives have demonstrated notable biological activities, particularly as antiviral, antimalarial, and antibacterial agents.
Antiviral Properties
Derivatives of this compound have shown significant activity against multiple viruses, with particularly promising results against chikungunya virus (CHIKV):
Table 3. Antiviral Activity of Selected Derivatives
| Compound | Target Virus | EC50 (μM) | Selectivity Index | Reference |
|---|---|---|---|---|
| Compound 1 (parent) | CHIKV | 8.6 | 14.2 | |
| Optimized derivative 6a | CHIKV | 4.0 | 60.9 | |
| Optimized derivative 6b | CHIKV | 2.5 | 27.7 |
Structure-activity relationship studies have revealed that modifications to the phenylsulfonyl group can significantly enhance antiviral activity. For example:
"During this optimization process, 6a was identified as a potent and selective inhibitor of CHIKV, demonstrating a much better profile than the starting point, hit 1, and a selectivity index greater than 61."
Anti-HIV Activity
Several phenylsulfonyl piperazine derivatives have shown promising activity against HIV-1:
"Derivatives having 2-piperazinone scaffold exhibited prominent anti-HIV activity. The phenylalanine derivative (14) having 2-piperazinone moiety was found to have 5.78-fold better anti-HIV activity (EC50 = 0.09 ± 0.03 μM) in comparison to the reported standard PF-74 (EC50 = 0.52 ± 0.18 μM)."
The compounds appear to act through multiple mechanisms, including inhibition of HIV-1 reverse transcriptase and integrase enzymes.
Antibacterial Properties
There is evidence suggesting that certain derivatives of 1-(Phenylsulfonyl)piperazine hydrochloride possess antibacterial properties, particularly against Neisseria meningitidis and Haemophilus influenzae.
Structure-Activity Relationships
Extensive structure-activity relationship (SAR) studies have identified key structural features required for optimal biological activity of 1-(Phenylsulfonyl)piperazine derivatives.
Key Structural Features
Research has consistently demonstrated several critical structural requirements:
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Piperazine Ring: The piperazine moiety has proven essential for biological activity, with most attempts to replace it resulting in reduced efficacy .
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Phenylsulfonyl Group: Modifications to the phenyl ring, particularly substitutions at the para position, significantly affect activity. For example, halogen substitutions (especially fluorine and chlorine) often enhance antiviral properties .
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Stereochemical Considerations: In chiral derivatives, the S-configuration at stereogenic centers typically exhibits superior activity compared to R-enantiomers or racemic mixtures .
The following table summarizes key structure-activity findings:
Optimization Strategies
Researchers have employed various strategies to optimize the biological activity of phenylsulfonyl piperazine derivatives:
"The first alteration was performed using modifications on, or replacement... the first step of the synthesis of 1 in a moderate yield of 17%. Finally, the modifications with the most promising antiviral activities were combined, utilizing the established synthesis route described above."
These optimization approaches have led to compounds with significantly improved potency and selectivity profiles compared to the parent structure.
Analytical Characterization
Several analytical techniques are routinely employed for the characterization and quality control of 1-(Phenylsulfonyl)piperazine hydrochloride.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information:
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¹H NMR typically shows characteristic signals for the aromatic protons (δ 7.3-7.8 ppm) and piperazine backbone resonance (δ 2.5-3.5 ppm).
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¹³C NMR provides complementary structural confirmation.
UV/Vis spectroscopy typically shows characteristic absorption maxima at 239-288 nm, consistent with the phenylpiperazine structure.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is commonly employed for purity analysis:
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Typical conditions include a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v).
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Retention times provide valuable information for compound identification and purity assessment.
Mass Spectrometry
Mass spectrometry, particularly LC-MS/MS, is used for identification and quantification of the compound and its metabolites.
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